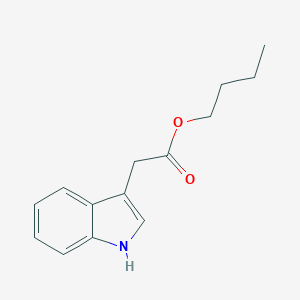
Butyl 1H-indole-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1H-indole-3-acetate is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR55. This receptor is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
Butyl 1H-indole-3-acetate acts as an agonist of the GPR55 receptor. This receptor is expressed in various tissues, including the brain, immune cells, and cancer cells. Activation of the receptor has been shown to modulate various cellular processes, including inflammation, pain perception, and cancer cell proliferation. The exact mechanism of action of the compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Butyl 1H-indole-3-acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. The compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, the compound has been shown to modulate various cellular processes, including cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 1H-indole-3-acetate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is commercially available. It is also highly selective for the GPR55 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Butyl 1H-indole-3-acetate. One potential area of research is the development of more potent and selective agonists of the GPR55 receptor. This could lead to the development of more effective therapies for diseases that involve this receptor. Another potential area of research is the study of the compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for various diseases, including cancer. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Métodos De Síntesis
Butyl 1H-indole-3-acetate can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aminoketone in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Butyl 1H-indole-3-acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been studied in various animal models of inflammation, pain, and cancer, and has shown promising results. It has also been studied in vitro for its effects on various cellular processes, including cell proliferation, apoptosis, and migration.
Propiedades
Número CAS |
17429-10-6 |
|---|---|
Nombre del producto |
Butyl 1H-indole-3-acetate |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
butyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3 |
Clave InChI |
GRFMAWCPVKWLFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
SMILES canónico |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Otros números CAS |
17429-10-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



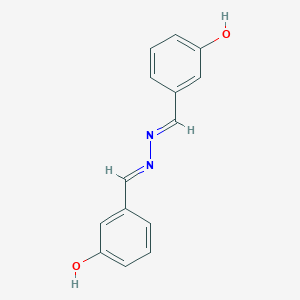
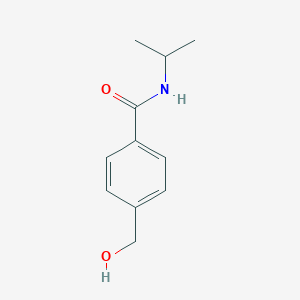
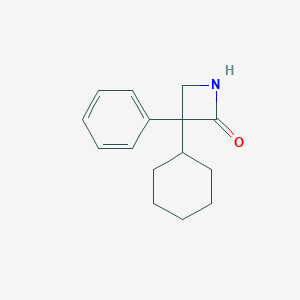
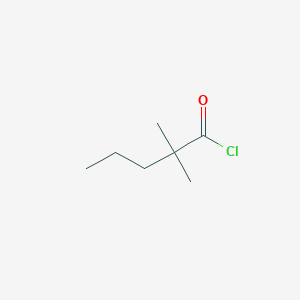
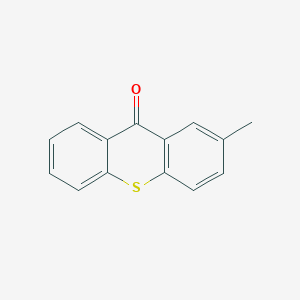
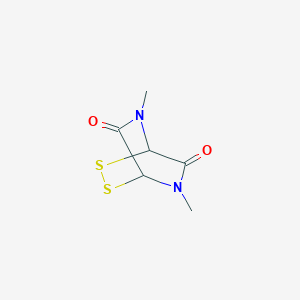
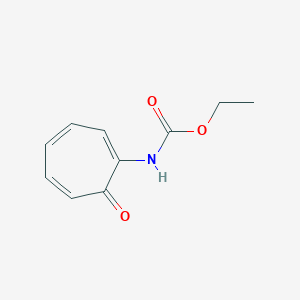
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
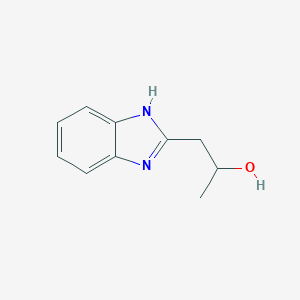
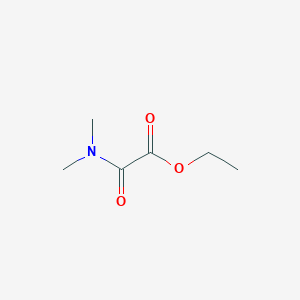
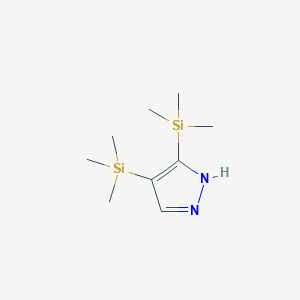
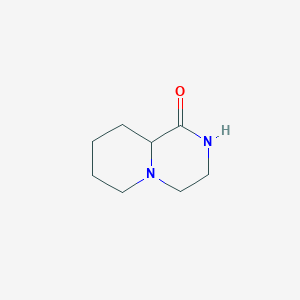
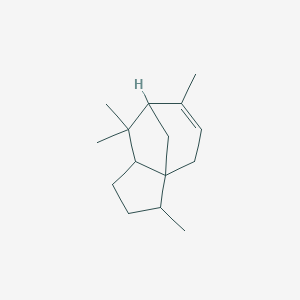
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)